methanone CAS No. 1215295-57-0](/img/structure/B582118.png)
[4-(2-Chloroethoxy)phenyl](4-hydroxyphenyl)methanone
Overview
Description
4-(2-Chloroethoxy)phenylmethanone: is a chemical compound with the molecular formula C15H13ClO3 and a molecular weight of 276.71 g/mol. This compound is used in the preparation of ethylene derivatives as estrogen receptor regulators.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: React 4-hydroxybenzaldehyde with 2-chloroethanol to form [4-(2-Chloroethoxy)phenyl]methanol.
Step 2: Heat the product from Step 1 with anhydrous aluminum chloride as a catalyst to induce a carboxylation reaction, resulting in the final product, 4-(2-Chloroethoxy)phenylmethanone.
Industrial Production Methods: The industrial production methods for this compound typically involve the same synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the compound can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of various ethylene derivatives, which are important in the development of estrogen receptor regulators.
Biology and Medicine: It is utilized in the preparation of compounds that can modulate estrogen receptors, making it valuable in research related to hormone-related diseases and conditions.
Industry: The compound’s derivatives are used in the production of materials with specific estrogenic activities, which can be applied in pharmaceuticals and other chemical industries.
Mechanism of Action
The compound exerts its effects by interacting with estrogen receptors. The molecular targets include the estrogen receptor alpha and beta, which are involved in the regulation of various physiological processes. The pathways involved include the modulation of gene expression related to estrogenic activity.
Comparison with Similar Compounds
[4-(2-Chloroethoxy)phenyl]methanol: A precursor in the synthesis of 4-(2-Chloroethoxy)phenylmethanone.
4-hydroxybenzaldehyde: Another precursor used in the initial step of the synthesis.
Uniqueness:
4-(2-Chloroethoxy)phenylmethanone: is unique due to its specific structure that allows it to act as an estrogen receptor regulator, making it valuable in both research and industrial applications.
Properties
IUPAC Name |
[4-(2-chloroethoxy)phenyl]-(4-hydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c16-9-10-19-14-7-3-12(4-8-14)15(18)11-1-5-13(17)6-2-11/h1-8,17H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNVZLHAZLQDNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details


Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


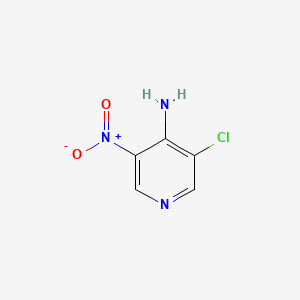
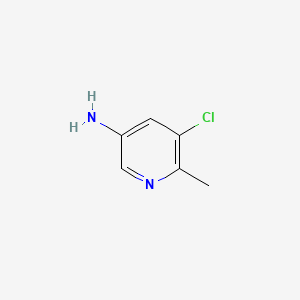
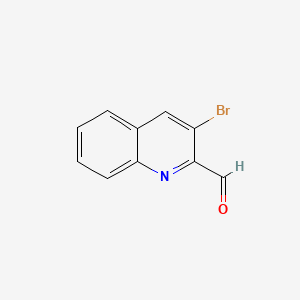
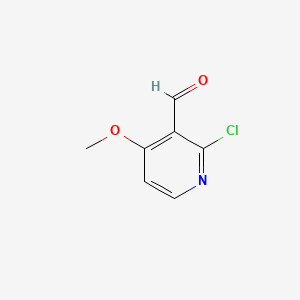
![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride](/img/structure/B582043.png)
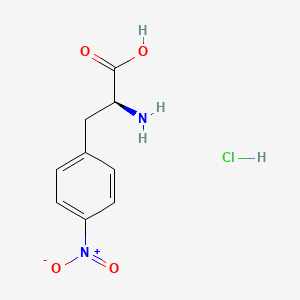
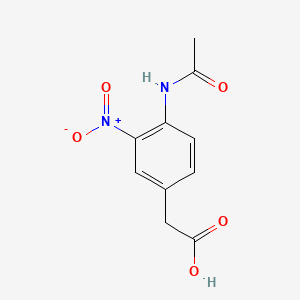
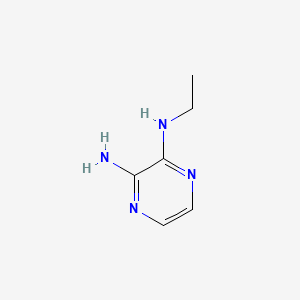
![2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol](/img/structure/B582048.png)
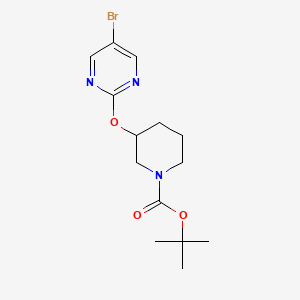
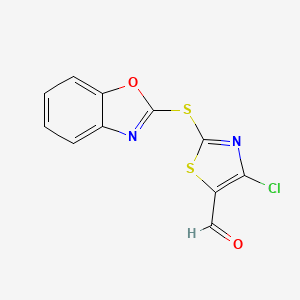
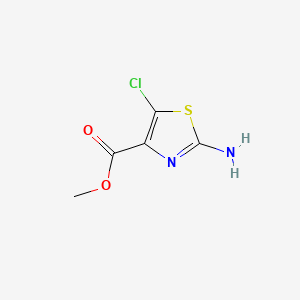
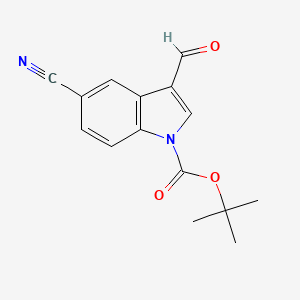
![4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde](/img/structure/B582055.png)
